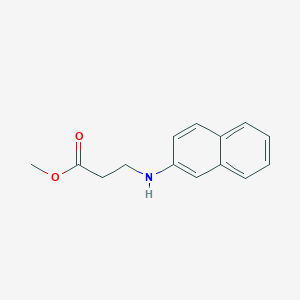

Methyl 3-(2-naphthylamino)propanoate

Description

Methyl 3-(2-naphthylamino)propanoate is an ester derivative featuring a naphthylamine substituent linked to a propanoate backbone. The naphthyl group may enhance aromatic interactions, while the ester and amino groups contribute to solubility and reactivity, distinguishing it from simpler propanoate esters .

Properties

IUPAC Name |

methyl 3-(naphthalen-2-ylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)8-9-15-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,15H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJRJGVMXNFKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-2-naphthyl-beta-alaninate can be synthesized through several methods. One common approach involves the reaction of beta-alanine with 2-naphthol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as methanol or ethanol. Another method involves the use of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form the desired ether .

Industrial Production Methods

Industrial production of Methyl 3-(2-naphthylamino)propanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-2-naphthyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the naphthyl group to dihydronaphthalene derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthyl derivatives.

Scientific Research Applications

Methyl N-2-naphthyl-beta-alaninate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(2-naphthylamino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to target sites, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2-naphthylamino)propanoate with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Aromaticity and Bioactivity: this compound’s naphthyl group provides greater aromatic bulk compared to phenyl or methylthio groups in analogs like (S)-methyl 3-(4-aminophenyl)propanoate or methyl 3-(methylthio)propanoate . In contrast, methyl propanoate lacks aromatic substituents, limiting its utility to non-specific roles like flavoring agents .

Synthetic Routes: The synthesis of (S)-methyl 3-(4-aminophenyl)propanoate in involves condensation of aldehydes with methyl esters, followed by reduction and hydrolysis . A similar approach may apply to this compound, substituting 2-naphthylamine for the aminophenyl group.

Polarity and Solubility: The methylthio group in methyl 3-(methylthio)propanoate increases polarity compared to the naphthylamino group, which may favor different solubility profiles. The naphthylamino derivative likely exhibits lower water solubility but higher lipid membrane permeability, a critical factor in drug delivery .

Biological Relevance: Thiazole-containing analogs in demonstrate antimycobacterial activity, emphasizing the role of heterocyclic and aromatic groups in bioactive molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Methyl 3-(2-naphthylamino)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-naphthylamine with methyl acrylate derivatives. Key steps include:

- Nucleophilic substitution : Reacting 2-naphthylamine with methyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

- Catalytic optimization : Palladium on carbon (Pd/C) or triethylamine can enhance reaction efficiency, reducing side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%). Yield depends on stoichiometric ratios, solvent polarity, and temperature control .

Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to verify naphthylamino and ester group positions (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 256.12) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect trace impurities .

Q. How do the functional groups in this compound influence its reactivity in downstream modifications?

- Methodological Answer :

- Ester group : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids or amides .

- Aromatic amine : Participates in electrophilic substitution (e.g., bromination) or Schiff base formation, useful for derivatization .

- Propanoate chain : Facilitates conjugation with biomolecules (e.g., via EDC/NHS coupling) for targeted delivery studies .

Advanced Research Questions

Q. How can researchers evaluate the toxicological profile of this compound using in vitro and in vivo models?

- Methodological Answer :

- In vitro : Perform cytotoxicity assays (MTT/ATP assays) on hepatic (HepG2) and renal (HEK293) cell lines, monitoring IC₅₀ values and oxidative stress markers (ROS, glutathione depletion) .

- In vivo : Administer orally (10–100 mg/kg) to rodents for 28 days, assessing systemic effects (body weight, hepatic/renal histopathology, hematological parameters) .

- Metabolic studies : Use LC-MS to identify metabolites (e.g., hydrolyzed propanoic acid derivatives) in urine/plasma .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods to cross-check activity .

- Structural analysis : X-ray crystallography or 2D-NMR confirms stereochemical integrity, ruling out racemization or isomerization artifacts .

- Batch consistency : Compare multiple synthesis lots via DSC (melting point) and TGA (decomposition profiles) to ensure reproducibility .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to naphthalene-binding proteins (e.g., cytochrome P450 isoforms), prioritizing poses with lowest ΔG .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation, pH 7.4) .

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on naphthyl ring) with bioactivity using Random Forest algorithms .

Q. How do structural modifications to the naphthyl or propanoate groups alter the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP (shake-flask method) to evaluate blood-brain barrier permeability. Fluorination of the naphthyl ring increases lipophilicity .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Ester-to-amide substitution reduces hepatic clearance .

- Plasma protein binding : Use equilibrium dialysis to assess albumin binding; hydrophilic substituents (e.g., -OH) decrease binding affinity .

Q. What experimental designs are recommended for comparative studies of this compound and its structural analogs?

- Methodological Answer :

- Analog synthesis : Replace the naphthyl group with quinoline or indole moieties to study π-π stacking effects .

- Activity profiling : Test analogs in parallel using high-throughput screening (HTS) for antimicrobial, anticancer, or enzyme-inhibitory activity .

- Thermodynamic solubility : Compare analogs in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.